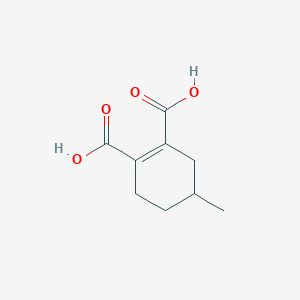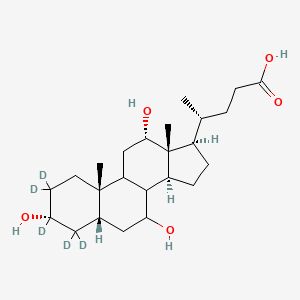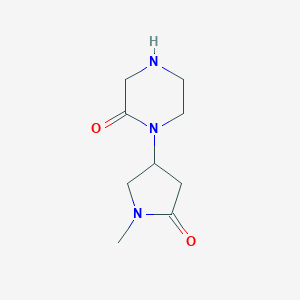
Methyl (S)-3-methyl-2-((2'-(1-triphenylmethyltetrazol-5-yl)-biphenyl-4-yl-methyl) amino) butanoate hydrobromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl (S)-3-methyl-2-((2’-(1-triphenylmethyltetrazol-5-yl)-biphenyl-4-yl-methyl) amino) butanoate hydrobromide is a complex organic compound with significant applications in various fields, including pharmaceuticals and chemical research. This compound is known for its unique structural properties and potential therapeutic benefits.
Vorbereitungsmethoden
The synthesis of Methyl (S)-3-methyl-2-((2’-(1-triphenylmethyltetrazol-5-yl)-biphenyl-4-yl-methyl) amino) butanoate hydrobromide involves several steps:
Starting Materials: The synthesis begins with 2-cyano biphenyl, which undergoes a series of reactions including hydroxymethylation, cyclization, protection, and substitution.
Reaction Conditions: The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product yield and purity.
Industrial Production: For large-scale production, the process is optimized to minimize costs, enhance solvent recovery, and reduce environmental impact.
Analyse Chemischer Reaktionen
Methyl (S)-3-methyl-2-((2’-(1-triphenylmethyltetrazol-5-yl)-biphenyl-4-yl-methyl) amino) butanoate hydrobromide undergoes various chemical reactions:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the biphenyl and tetrazole moieties.
Wissenschaftliche Forschungsanwendungen
Methyl (S)-3-methyl-2-((2’-(1-triphenylmethyltetrazol-5-yl)-biphenyl-4-yl-methyl) amino) butanoate hydrobromide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Industry: The compound is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of Methyl (S)-3-methyl-2-((2’-(1-triphenylmethyltetrazol-5-yl)-biphenyl-4-yl-methyl) amino) butanoate hydrobromide involves its interaction with specific molecular targets:
Vergleich Mit ähnlichen Verbindungen
Methyl (S)-3-methyl-2-((2’-(1-triphenylmethyltetrazol-5-yl)-biphenyl-4-yl-methyl) amino) butanoate hydrobromide can be compared with similar compounds:
Eigenschaften
Molekularformel |
C39H38BrN5O2 |
|---|---|
Molekulargewicht |
688.7 g/mol |
IUPAC-Name |
methyl (2S)-3-methyl-2-[[4-[2-(2-trityltetrazol-5-yl)phenyl]phenyl]methylamino]butanoate;hydrobromide |
InChI |
InChI=1S/C39H37N5O2.BrH/c1-28(2)36(38(45)46-3)40-27-29-23-25-30(26-24-29)34-21-13-14-22-35(34)37-41-43-44(42-37)39(31-15-7-4-8-16-31,32-17-9-5-10-18-32)33-19-11-6-12-20-33;/h4-26,28,36,40H,27H2,1-3H3;1H/t36-;/m0./s1 |
InChI-Schlüssel |
FMOYZVSJRZCALS-KGLWNCEWSA-N |
Isomerische SMILES |
CC(C)[C@@H](C(=O)OC)NCC1=CC=C(C=C1)C2=CC=CC=C2C3=NN(N=N3)C(C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6.Br |
Kanonische SMILES |
CC(C)C(C(=O)OC)NCC1=CC=C(C=C1)C2=CC=CC=C2C3=NN(N=N3)C(C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6.Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


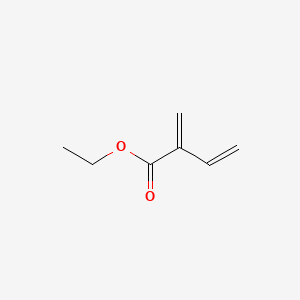
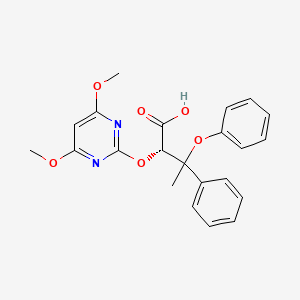
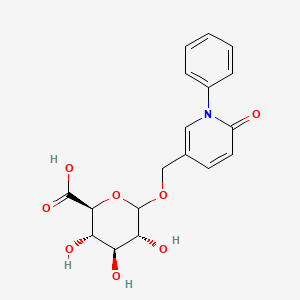
![3-methoxy-4-[(E)-(6-pyridin-3-yl-3,4-dihydro-2H-pyridin-5-ylidene)methyl]phenol;dihydrochloride](/img/structure/B13840494.png)
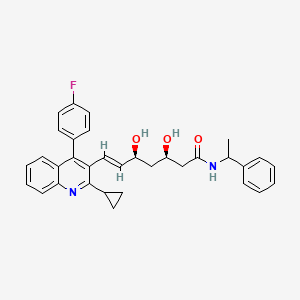
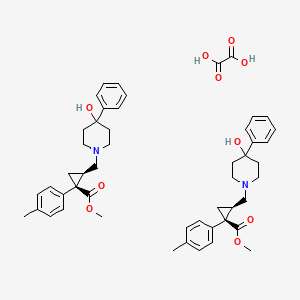
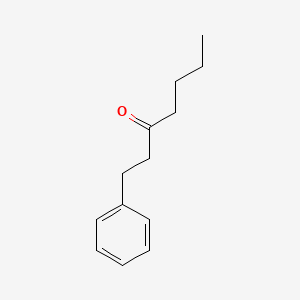
![N-[(2,4-Difluorophenyl)methyl]-1,4-dihydro-5-hydroxy-4-oxo-3-pyridinecarboxamide](/img/structure/B13840506.png)



